1-(2-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea
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Description
1-(2-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical name, TPU-0033. In
Scientific Research Applications
- Researchers have investigated the antimicrobial potential of this compound. It may inhibit the growth of bacteria, fungi, or other microorganisms. Further studies explore its effectiveness against specific pathogens and mechanisms of action .
- The urea derivative structure suggests possible anti-inflammatory effects. Scientists have explored its impact on inflammatory pathways, potentially leading to novel therapeutic interventions for inflammatory diseases .
- Preliminary studies indicate that this compound could have anticancer properties. Researchers investigate its impact on cancer cell lines, tumor growth, and apoptosis pathways. Understanding its mode of action may contribute to targeted therapies .
- The compound’s structure suggests it might influence neuronal health. Investigations focus on neuroprotective effects, including potential applications in neurodegenerative diseases like Alzheimer’s or Parkinson’s .
- Computational simulations explore the compound’s binding affinity to specific protein targets. Researchers use it as a scaffold for designing new drugs or optimizing existing ones. Rational drug design benefits from understanding its interactions with biological macromolecules .
- Scientists study the compound’s reactivity, stability, and metabolic pathways. By elucidating its chemical behavior, they can optimize synthesis routes and predict its behavior in vivo .
Antimicrobial Activity
Anti-Inflammatory Properties
Cancer Research
Neuroprotective Potential
Drug Design and Optimization
Chemical Biology and Medicinal Chemistry
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c17-14-6-1-2-7-15(14)20-16(22)19-12-9-18-21(10-12)11-13-5-3-4-8-23-13/h1-2,6-7,9-10,13H,3-5,8,11H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXSTFRUXOUYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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